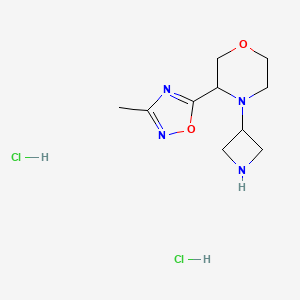
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that regulate cell growth and metabolism, such as the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit both mTORC1 and mTORC2 signaling, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease insulin resistance and improve glucose tolerance in mouse models of diabetes. This compound has also been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride in lab experiments is its specificity for mTOR kinase. This allows researchers to study the effects of mTOR inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other mTOR inhibitors, such as rapamycin. This may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride. One area of interest is the development of combination therapies that target both mTOR and other signaling pathways. For example, combining this compound with inhibitors of the PI3K/Akt pathway may lead to synergistic antitumor effects. Another area of interest is the development of more potent mTOR inhibitors that may have greater therapeutic potential than this compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of diseases such as diabetes and neurodegenerative disorders.
合成法
The synthesis of 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride involves several steps, starting with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 4-(chloromethyl)azetidine hydrochloride to form 4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. This compound is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. The overall yield of this synthesis is around 30%.
科学的研究の応用
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits mTORC1 and mTORC2 signaling, leading to decreased cell proliferation and increased apoptosis in a variety of cancer cell lines. In vivo studies have demonstrated that this compound has antitumor activity in xenograft models of various cancers, including breast, prostate, and lung cancer. This compound has also been shown to have potential therapeutic effects in other diseases, such as diabetes and neurodegenerative disorders.
特性
IUPAC Name |
4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-15-3-2-14(9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFTDUSWMZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)
![4-chloro-6-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2838737.png)
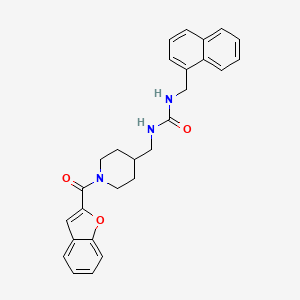
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
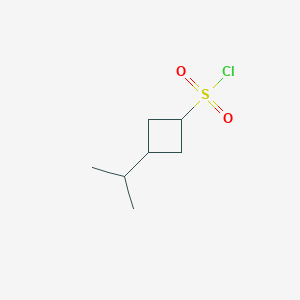

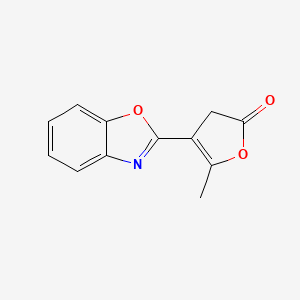
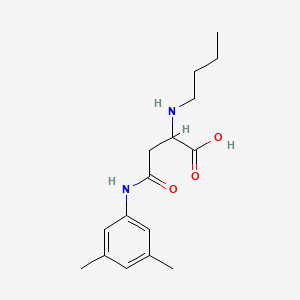
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
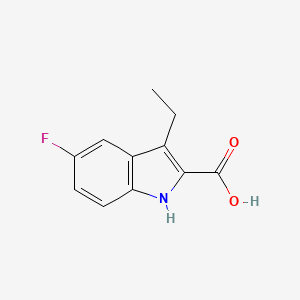
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
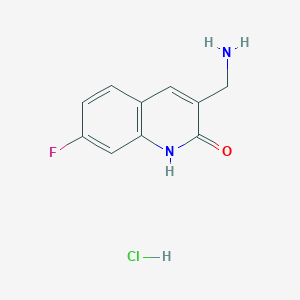
![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)
